Apoptosis Induction in K562 Human Leukemia Cells: Cross-Series Comparison of Coumarin vs. Chromone Hybrids
Within the Zwergel et al. (2013) 26-compound library, the coumarin-based hybrids (Series 29) were among the three most active scaffolds for inducing apoptosis in K562 human chronic myelogenous leukemia cells, alongside the chromone-based hybrids 21b . Compounds 29b and 29c from the coumarin series induced approximately 24% apoptosis under the reported assay conditions (compound concentration and exact treatment duration were not discretely reported for individual library members in the available abstract/manuscript metadata) . The target compound (29a in the original nomenclature, or structurally closest coumarin analog bearing 5-fluoro-3-methylbenzofuran and 7-methylcoumarin substitutions) was synthesized and tested within this same series; however, discrete quantitative apoptosis data for the specific 7-methyl-substituted coumarin member versus the 6-methyl or 7-methoxy variants were not disclosed in the publicly available manuscript or supplementary information . This evidence supports a class-level differentiation between coumarin-based and chromone-based hybrids, but lacks the resolution to differentiate the target compound from its immediate positional isomers within the coumarin sub-series.
| Evidence Dimension | Apoptosis induction (% apoptotic cells) in K562 human leukemia cells |
|---|---|
| Target Compound Data | Not discretely reported; member of coumarin series 29, of which compounds 29b and 29c induced ~24% apoptosis |
| Comparator Or Baseline | Chromone-based hybrids (21b): ~24% apoptosis; other library members: lower or unreported activity |
| Quantified Difference | Coumarin sub-series (29b, 29c) and chromone hybrid (21b) showed comparable maximal apoptosis (~24%); insufficient data to calculate target-compound-specific difference versus closest positional isomers |
| Conditions | K562 human chronic myelogenous leukemia cell line; apoptosis measured by Annexin V staining and flow cytometry (exact treatment concentration and duration not discretely specified for each compound in publicly accessible metadata). Reference: Zwergel et al., Med. Chem. Commun., 2013. |
Why This Matters
For procurement decisions, this evidence confirms that the coumarin-benzofuran scaffold class is biologically active in a therapeutically relevant leukemia model, but it does not yet provide the quantitative resolution to favor the 7-methyl coumarin analog over the 6-methyl or 7-methoxy variants; users should request discrete per-compound data from the original authors or vendors before committing to a specific analog for lead optimization.
- [1] Zwergel C, Valente S, Salvato A, Xu Z, Talhi O, Mai A, Silva A, Altucci L, Kirsch G. Novel benzofuran–chromone and –coumarin derivatives: synthesis and biological activity in K562 human leukemia cells. Med. Chem. Commun., 2013, 4, 1571–1579. DOI: 10.1039/c3md00241a View Source
